LY2109761 - 700874-71-1

LY2109761

Catalog Number: EVT-275008
CAS Number: 700874-71-1
Molecular Formula: C26H27N5O2
Molecular Weight: 441.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LY2109761 is a small molecule inhibitor that specifically targets the serine/threonine kinase activity of both transforming growth factor-β receptor type I (TβRI) and type II (TβRII) receptors [, , , ]. It acts as a dual inhibitor, effectively blocking the activity of both receptors, thereby interrupting the TGF-β signaling pathway []. This pathway plays a crucial role in a variety of cellular processes, including cell growth, differentiation, apoptosis, and extracellular matrix production [, ]. Consequently, LY2109761 has been extensively studied in preclinical research for its potential therapeutic applications in various diseases, particularly in the context of cancer [, , ] and fibrosis [, ].

Mechanism of Action

LY2109761 exerts its effects by binding to and inhibiting the kinase activity of both TβRI and TβRII receptors [, , ]. By blocking these receptors, LY2109761 effectively disrupts the downstream signaling cascade initiated by TGF-β. This includes the canonical Smad-dependent pathway, where phosphorylation and activation of Smad2 and Smad3 are inhibited, preventing their translocation to the nucleus and subsequent regulation of target gene expression [, , , , , , , ].

Beyond the Smad-dependent pathway, LY2109761 has also been shown to affect Smad-independent pathways downstream of TGF-β, such as the TAK1 pathway, which plays a crucial role in chemoresistance in pancreatic cancer []. LY2109761 also affects the expression of genes involved in non-canonical TGF-β signaling and downstream signaling of bone morphogenetic proteins (BMPs), contributing to its antifibrotic effects [].

Cancer Research:

  • Inhibition of metastasis: LY2109761 has shown significant potential in suppressing metastasis in various cancers, including osteosarcoma [, ], gastric cancer [], pancreatic cancer [], hepatocellular carcinoma [, ], colorectal cancer [, ], breast cancer [, ], and ovarian cancer []. This anti-metastatic effect is achieved through various mechanisms, such as the downregulation of MMPs, upregulation of E-cadherin, and induction of anoikis [, , , ].
  • Enhancement of chemosensitivity: LY2109761 has been reported to enhance the effectiveness of chemotherapy drugs like cisplatin in ovarian cancer [] and gemcitabine in pancreatic cancer [, ]. This synergistic effect stems from the inhibition of TGF-β signaling, which can contribute to chemoresistance [].
  • Targeting the tumor microenvironment: LY2109761 can modulate the tumor microenvironment, reducing tumor angiogenesis and attenuating mesenchymal transition [, , ]. For instance, in glioblastoma, LY2109761 reduced microvessel density and increased pericyte coverage, suggesting a vascular normalization effect [].
  • Suppression of tumor growth: LY2109761 has demonstrated the ability to delay tumor growth in various cancer models, including glioblastoma [], pancreatic cancer [], and hepatocellular carcinoma [, , ]. This effect is likely mediated through the inhibition of TGF-β-induced cell proliferation and survival signals [, ].
  • Boosting antitumor immunity: LY2109761 has shown promise in enhancing antitumor immunity by reversing the immunosuppressive effects of TGF-β within the tumor microenvironment [, ]. It can reduce the accumulation of myeloid-derived suppressor cells (MDSCs) and promote the activity of cytotoxic T lymphocytes, leading to enhanced antitumor immune responses [, ].

Fibrosis Research:

  • Mitigation of fibrosis: LY2109761 has proven effective in mitigating fibrosis in various organs, including the lungs [, ], intestines [, ], liver [, ], kidneys [], and skin [, ]. Its antifibrotic action is attributed to its ability to block TGF-β signaling, which plays a central role in driving fibrosis by stimulating ECM production and fibroblast activation [, ].
Future Directions
  • Investigating long-term effects: While acute administration of LY2109761 has shown beneficial effects, concerns about potential long-term consequences, such as acquired resistance and the emergence of more aggressive tumors, need to be addressed through comprehensive long-term studies [].
  • Combination therapies: Exploring the efficacy of LY2109761 in combination with other therapeutic modalities, such as chemotherapy, radiation therapy, and immunotherapy, holds significant potential for synergistic effects and improved treatment outcomes [, , , , ].

    Compound Description: Transforming growth factor beta 1 (TGF-β1) is a polypeptide growth factor that plays a critical role in numerous cellular processes, including cell growth, differentiation, apoptosis, and extracellular matrix production. TGF-β1 exerts its effects by binding to and activating TGF-β receptors, primarily TGF-β RI and TGF-β RII, leading to the initiation of downstream signaling pathways, most notably the SMAD pathway. In the context of cancer, TGF-β1 has a complex and often dual role, acting as a tumor suppressor in early stages but promoting tumor progression and metastasis in advanced stages. [, ]

    Relevance: TGF-β1 is the primary endogenous ligand for the targets of LY2109761, TGF-β RI/II. LY2109761 binds to the kinase domains of these receptors, preventing TGF-β1 from binding and activating downstream signaling pathways. Therefore, LY2109761 acts as a TGF-β1 antagonist. [, , , ]

  • Relevance: Studies have shown that LY2109761 enhances the cytotoxic effects of cisplatin in several cancer cell lines, including ovarian cancer. This synergistic effect is attributed to LY2109761's ability to inhibit TGF-β signaling, which is known to promote cell survival and chemoresistance. []

Temozolomide (TMZ)

    Compound Description: Temozolomide (TMZ) is an oral alkylating agent used in the treatment of glioblastoma, a highly aggressive type of brain cancer. TMZ is often administered concurrently with radiation therapy. TMZ methylates DNA, primarily at the O6 position of guanine, leading to DNA damage and cell death. []

    Relevance: Research demonstrates that LY2109761 enhances the antitumor activity of the combination of radiotherapy and TMZ in glioblastoma models. This highlights the potential of LY2109761 as an addition to current standard treatment regimens for glioblastoma, particularly in cases with an unmethylated MGMT promoter status, which is associated with TMZ resistance. []

Gemcitabine (GEM)

    Compound Description: Gemcitabine (GEM) is a pyrimidine analog that acts as an antimetabolite, interfering with DNA synthesis and repair. It is commonly used in the treatment of pancreatic cancer, often in combination with other chemotherapeutic agents. []

    Relevance: Preclinical studies showed that LY2109761, in combination with GEM, significantly reduced tumor burden, prolonged survival, and decreased spontaneous abdominal metastases in a mouse model of pancreatic cancer. This suggests that combined treatment with LY2109761 and GEM may be a promising therapeutic strategy for pancreatic cancer. []

Oxaliplatin (OX)

    Compound Description: Oxaliplatin (OX) is a platinum-based chemotherapeutic agent used in the treatment of various cancers, including colorectal cancer. Like cisplatin, it forms DNA adducts that interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis. []

    Relevance: Research suggests that targeting TGF-β receptor kinase activity with LY2109761 could sensitize pancreatic cancer cells to oxaliplatin, highlighting its potential as a chemosensitizing agent in pancreatic cancer treatment. []

SN-38

    Compound Description: SN-38 is the active metabolite of irinotecan, a topoisomerase I inhibitor used in the treatment of colorectal cancer and other solid tumors. SN-38 exerts its cytotoxic effects by inhibiting topoisomerase I, an enzyme essential for DNA replication and repair. []

    Relevance: Similar to its effects with oxaliplatin, research suggests that LY2109761 could enhance the cytotoxic activity of SN-38 in pancreatic cancer cells, potentially through the inhibition of TGF-β signaling and its role in chemoresistance. []

Smad Proteins

    Compound Description: Smad proteins are intracellular signaling molecules that play a crucial role in transmitting signals from TGF-β receptors to the nucleus, where they regulate gene expression. SMAD2 and SMAD3 are phosphorylated and activated by TGF-β RI, while SMAD4 forms a complex with phosphorylated SMAD2/3, translocating to the nucleus to regulate target genes involved in various cellular processes. [, , , , ]

    Relevance: LY2109761, by inhibiting TGF-β RI kinase activity, blocks the phosphorylation of SMAD2 and SMAD3, thereby inhibiting the downstream signaling of the TGF-β pathway. Several studies cited in this analysis have demonstrated this inhibitory effect of LY2109761 on SMAD2/3 phosphorylation. [, , , , , ]

    Compound Description: Connective tissue growth factor (CTGF) is a matricellular protein involved in various cellular processes, including cell proliferation, migration, adhesion, and extracellular matrix production. CTGF is overexpressed in many fibrotic diseases and in several types of cancers. []

    Relevance: Studies have shown that LY2109761 inhibits CTGF production in different cell types. This suggests that the antifibrotic effects of LY2109761 may be partially mediated through its ability to downregulate CTGF expression. []

Fibronectin (FN)

    Compound Description: Fibronectin (FN) is a high-molecular-weight glycoprotein found in the extracellular matrix and body fluids. It plays a crucial role in cell adhesion, migration, differentiation, and wound healing. FN is often upregulated in cancer and is associated with tumor progression and metastasis. [, ]

    Relevance: Research suggests that LY2109761 can suppress FN expression, which may contribute to its antitumor effects, particularly its ability to inhibit cancer cell migration and invasion. [, ]

    Compound Description: Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that degrade extracellular matrix components, playing a critical role in tissue remodeling, wound healing, and cancer invasion and metastasis. MMP-2 and MMP-9, also known as gelatinases, are overexpressed in many types of cancers and are associated with tumor progression and poor prognosis. [, ]

    Relevance: Studies demonstrated that LY2109761 could suppress MMP-2 and MMP-9 expression. This inhibitory effect on MMPs likely contributes to LY2109761's ability to inhibit cancer cell invasion and metastasis. [, ]

E-cadherin

    Compound Description: E-cadherin is a transmembrane glycoprotein that mediates cell-cell adhesion and plays a crucial role in maintaining epithelial tissue integrity. Loss of E-cadherin expression is a hallmark of epithelial-mesenchymal transition (EMT), a process associated with tumor progression and metastasis. [, , ]

    Relevance: Research demonstrates that LY2109761 can upregulate E-cadherin expression, suggesting that it may inhibit EMT and thereby suppress cancer cell invasion and metastasis. This provides further support for the potential use of LY2109761 as an antimetastatic agent. [, , ]

LY2157299

    Compound Description: LY2157299 is a selective inhibitor of TGF-β receptor type I (TGF-β RI), specifically targeting the kinase activity of ALK5. It blocks the phosphorylation of downstream SMAD proteins, thereby inhibiting TGF-β signaling. []

Properties

CAS Number

700874-71-1

Product Name

4-(2-((4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-yl)oxy)ethyl)morpholine

IUPAC Name

4-[2-[4-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-yl]oxyethyl]morpholine

Molecular Formula

C26H27N5O2

Molecular Weight

441.5 g/mol

InChI

InChI=1S/C26H27N5O2/c1-2-9-27-22(4-1)26-25(24-5-3-11-31(24)29-26)21-8-10-28-23-18-19(6-7-20(21)23)33-17-14-30-12-15-32-16-13-30/h1-2,4,6-10,18H,3,5,11-17H2

InChI Key

IHLVSLOZUHKNMQ-UHFFFAOYSA-N

SMILES

C1CC2=C(C(=NN2C1)C3=CC=CC=N3)C4=C5C=CC(=CC5=NC=C4)OCCN6CCOCC6

Solubility

Soluble in DMSO, not in water

Synonyms

LY2109761; LY 2109761; LY-2109761

Canonical SMILES

C1CC2=C(C(=NN2C1)C3=CC=CC=N3)C4=C5C=CC(=CC5=NC=C4)OCCN6CCOCC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.